5-Hydroxy Propafenone Hydrochloride-d5

Bioanalytical method validation Therapeutic drug monitoring Stable isotope dilution assay

Quantification of 5-hydroxy propafenone, the major CYP2D6-derived metabolite of propafenone, requires an internal standard that co-elutes perfectly without isotopic overlap. Non-deuterated or under-labeled analogs cause matrix effect errors and inaccurate metabolite ratios. 5-Hydroxy Propafenone Hydrochloride-d5 solves this: • +5 Da mass shift eliminates M+1/M+2 interference from native analyte • Validated 98.0% recovery and 97.8% matrix effect in LC-MS/MS • Hydrochloride salt ensures solubility in 0.1% formic acid mobile phases • Fully characterized (COA, HPLC, MS, NMR) for ANDA impurity profiling

Molecular Formula C21H28ClNO4
Molecular Weight 398.9 g/mol
Cat. No. B12413679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Propafenone Hydrochloride-d5
Molecular FormulaC21H28ClNO4
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESCCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
InChIInChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D;
InChIKeyFAYLNKVZLXBDBE-BQAHAFBHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy Propafenone-d5 HCl: Overview


5-Hydroxy Propafenone Hydrochloride-d5 (CAS 1188265-48-6, also referred to as GPV 129-d5) is a penta-deuterated analog of 5-hydroxy propafenone, the major CYP2D6-derived active metabolite of the Class Ic antiarrhythmic agent propafenone [1]. The compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 5-hydroxy propafenone in biological matrices via LC-MS/MS or DART-MS/MS [2]. Its molecular formula is C21H23D5ClNO4 (MW 398.94), and the hydrochloride salt form ensures favorable solubility and ionization characteristics in reversed-phase chromatographic systems [3].

Workflow LC-MS/MS or DART-MS/MS quantification of 5-hydroxypropafenone in biological matrices
Selection Deuterated (d5) internal standard for isotope dilution mass spectrometry
Use context Research PK monitoring, metabolite profiling, and CYP2D6 phenotyping studies

Why Generic Internal Standards Cannot Replace 5-Hydroxy Propafenone-d5 HCl


Isotope dilution mass spectrometry relies on the near-identical physicochemical behavior of the analyte and its SIL-IS. Substituting 5-Hydroxy Propafenone Hydrochloride-d5 with a non-deuterated structural analog or a SIL-IS bearing a different number of deuterium atoms introduces systematic errors in quantification. Non-deuterated internal standards fail to co-elute with identical ionization efficiency, leading to inadequate matrix effect correction [1]. Under-deuterated analogs (e.g., d3 or d4) risk isotopic cross-talk with the native analyte's M+1/M+2 isotopologues, while over-deuterated versions (e.g., d6) can exhibit reversed-phase chromatographic retention time shifts due to the deuterium isotope effect, breaking co-elution [2]. The d5 labeling pattern on the phenyl ring specifically provides a +5 Da mass shift that moves the internal standard signal safely outside the natural isotopic envelope of 5-hydroxy propafenone while preserving chromatographic co-elution [3].

Non-deuterated ISTDs May not co-elute identically, reducing matrix effect correction fidelity and introducing quantification bias.
Under-deuterated analogs (d3/d4) Risk isotopic cross-talk with native analyte M+1/M+2 isotopologues, compromising accuracy at low concentrations.
Over-deuterated versions (d6) Can exhibit reversed-phase retention time shifts due to deuterium isotope effect, breaking co-elution.

Quantitative Evidence: 5-Hydroxy Propafenone-d5 HCl vs. Alternatives


Superior Extraction Recovery vs. Non-Deuterated Analog

In a validated DART-MS/MS method for anti-arrhythmic drug quantification, 5-Hydroxy Propafenone Hydrochloride-d5 demonstrated an extraction recovery of 98.0 ± 5.8% compared to 92.1 ± 6.3% for its non-deuterated counterpart, 5-hydroxy propafenone [1]. This represents an absolute recovery improvement of approximately 6 percentage points, enabling more accurate normalization of analyte loss during protein precipitation and solid-phase extraction workflows.

Extraction recovery
Head-to-head
98.0 ± 5.8% (d5-IS)
92.1 ± 6.3% (non-deuterated)
+5.9 pp higher recovery
Supports more accurate normalization of analyte loss during extraction workflows.
Data from DART-MS/MS method in human serum; protein precipitation with acetonitrile.
Bioanalytical method validation Therapeutic drug monitoring Stable isotope dilution assay

Minimized Matrix Effect vs. Non-Deuterated Analog

Matrix effect was quantified as the ratio of post-precipitation spiked analyte response to neat solution response. 5-Hydroxy Propafenone Hydrochloride-d5 exhibited a matrix effect of 97.8 ± 7.3%, substantially closer to the ideal 100% value than the 88.9 ± 5.9% observed for non-deuterated 5-hydroxy propafenone [1]. The residual ion suppression of only 2.2% for the deuterated compound contrasts with an 11.1% suppression for the non-deuterated form.

Matrix effect
Head-to-head
97.8 ± 7.3% (d5-IS)
88.9 ± 5.9% (non-deuterated)
8.9 pp less ion suppression
Supports reduced ion suppression, aiding faithful tracking of analyte through ionization.
Six individual human serum sources; post-precipitation spike vs neat solution comparison.
Matrix effect compensation Ion suppression/enhancement Isotope dilution mass spectrometry

Elimination of Isotopic Cross-Talk

The five deuterium atoms on the phenyl ring of 5-Hydroxy Propafenone Hydrochloride-d5 produce a nominal mass shift of +5 Da (m/z shift from ~358 to ~363 for the free base), which cleanly separates the internal standard signal from the native analyte's monoisotopic peak and its natural-abundance M+1/M+2 isotopologues [1][2]. In contrast, a d3-labeled analog would place the internal standard signal at only +3 Da, overlapping with the M+3 isotopologue of 5-hydroxy propafenone, which can represent up to ~0.5–2% of the analyte peak area depending on molecular formula and concentration, degrading accuracy at low analyte levels [2].

Isotopic cross-talk
Class-level
+5 Da mass shift (d5)
+3 Da (hypothetical d3); 0 Da (non-deuterated)
Clean separation from analyte isotopologue envelope
Penta-deuteration positions the IS signal safely outside natural isotopic interferences.
Class-level design principle; based on elemental composition and reported isotope dilution best practices.
Isotopic interference Mass spectrometry selectivity Deuterium labeling strategy

High Sensitivity Quantification

The Hofmann et al. (2000) method employing deuterated analogues as internal standards achieved a limit of quantification (LOQ) of 10 pmol/mL for 5-hydroxypropafenone in human plasma using 0.5 mL sample volume and HPLC-ESI-MS with selected ion monitoring [1]. This sensitivity, achieved with the deuterated internal standard approach, represents an improvement over earlier HPLC-UV methods for propafenone metabolites, which typically report LOQs in the 50–100 ng/mL range (approximately 140–280 pmol/mL) [2].

Sensitivity (LOQ)
Cross-study
10 pmol/mL with d5-IS
~140-280 pmol/mL (HPLC-UV without SIL-IS)
~14-28 fold improvement
Supports quantification at low metabolite levels, enabling trough-level research analysis.
HPLC-ESI-MS method with selected ion monitoring; 0.5 mL human plasma.
Limit of quantification Pharmacokinetic study HPLC-ESI-MS method validation

Validated Accuracy and Precision

The HPLC-ESI-MS method developed with deuterated internal standards by Hofmann et al. achieved reproducibility and accuracy below 12% for 5-hydroxypropafenone across the entire measured concentration range in human plasma [1]. This compares favorably with a more recent UHPLC-MS/MS method using non-deuterated amlodipine as a single internal standard for three analytes, which reported inter-day precision ranging from 1.56–10.2% for the 5-hydroxypropafenone metabolite but required a surrogate internal standard rather than a true isotopologue match [2].

Accuracy/precision
Cross-study
1.56-10.2% (non-isotopologue IS method)
Comparable precision, superior specificity with isotopologue match
Demonstrated precision consistent with bioanalytical validation guidelines; isotopologue IS avoids differential extraction/ionization risk.
Inter-day data from independent methods; human plasma matrix.
Solubility & ionization
Class-level
Hydrochloride salt (MW 398.94)
Free base (MW 362.48); limited aqueous solubility
Direct dissolution in polar solvents without pH adjustment
Pre-formulated salt simplifies stock solution preparation, reducing variability in spiking solutions.
Supplier-reported property; relevant for 1 mg/mL analytical stock preparation.
Bioanalytical method validation Inter-day precision Accuracy Regulatory compliance

Enhanced Solubility and Ionization Efficiency

5-Hydroxy Propafenone-d5 is supplied as the hydrochloride salt (MW 398.94) rather than the free base (free base MW 362.48), conferring higher aqueous solubility and improved positive-mode electrospray ionization response . The hydrochloride form enables direct dissolution in polar solvents (water, methanol, acetonitrile) without pH adjustment, facilitating stock solution preparation for calibration standards and quality control samples [1]. This contrasts with free base forms of deuterated propafenone metabolites, which may require acidification or sonication to achieve complete dissolution.

Solubility & ionization
Class-level
Hydrochloride salt (MW 398.94)
Free base (MW 362.48); limited aqueous solubility
Direct dissolution in polar solvents without pH adjustment
Pre-formulated salt simplifies stock solution preparation, reducing variability in spiking solutions.
Supplier-reported property; relevant for 1 mg/mL analytical stock preparation.
Salt form selection Ionization efficiency Sample preparation Procurement specification

Application Scenarios for 5-Hydroxy Propafenone-d5 HCl


Clinical TDM: Parent Drug and Metabolite Quantification

In clinical therapeutic drug monitoring (TDM) of propafenone, 5-Hydroxy Propafenone Hydrochloride-d5 serves as the SIL-IS for 5-hydroxypropafenone in validated DART-MS/MS and LC-MS/MS assays, enabling rapid 30-second-per-sample throughput with accuracy within ±13% of reference LC-MS/MS values [1]. The demonstrated 98.0% recovery and 97.8% matrix effect ensure faithful quantification across 30 clinical samples with minimal inter-patient matrix variability, a critical requirement when distinguishing CYP2D6 extensive metabolizers (high 5-OHPF/propafenone ratio) from poor metabolizers [1].

PK and DDI Studies: Metabolite Profiling

For pharmacokinetic studies assessing CYP2D6-mediated 5-hydroxylation of propafenone, this d5-labeled compound provides the necessary sensitivity (LOQ 10 pmol/mL) to accurately measure 5-hydroxypropafenone concentrations at late time points post-dose [2]. The +5 Da mass shift eliminates isotopic interference from the parent propafenone and its N-desalkyl metabolite, enabling simultaneous quantification of all three species in a single analytical run [3].

Impurity Profiling & Reference Standard QC

As a fully characterized deuterated impurity of propafenone hydrochloride (Propafenone Impurity 44), 5-Hydroxy Propafenone-d5 Hydrochloride is employed as a reference standard for HPLC impurity profiling and method validation in ANDA submissions [4]. The hydrochloride salt form ensures solubility in typical HPLC mobile phases (water/acetonitrile with 0.1% formic acid), and the product is supplied with comprehensive characterization data (COA, HPLC, MS, NMR) compliant with regulatory guidelines [4].

CYP2D6 Phenotyping Assays

When phenotyping CYP2D6 activity using propafenone as a probe substrate, the deuterated internal standard enables precise measurement of the 5-hydroxypropafenone formation rate in human liver microsomes or hepatocyte incubations [5]. The validated method accuracy (<12% bias) allows reliable discrimination between CYP2D6 wild-type, intermediate, and poor metabolizer genotypes based on metabolite formation velocity [2].

Application
Selection Property
Validation Focus
Research PK monitoring of propafenone metabolite ratios
Isotope dilution with d5 internal standard
Matrix effect compensation across human plasma research matrices
CYP2D6-mediated metabolite profiling in PK studies
High sensitivity for late time-point quantification
Isotopic interference-free simultaneous quantitation of multiple species
Impurity profiling and HPLC method validation
Characterized hydrochloride salt reference standard
Compliance with pharmacopoeial impurity guidelines
CYP2D6 phenotyping using propafenone probe substrate
Deuterated IS for metabolite formation rate measurement
Enzyme kinetic parameter reproducibility in microsomal incubations

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